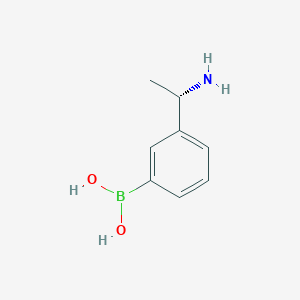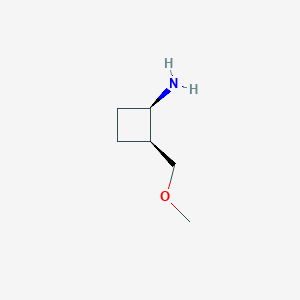
N'-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H19F3N2O3S It is known for its unique structure, which includes a cyclohexyl group, a trifluoroethylidene moiety, and a sulfonohydrazide group attached to a methylbenzenesulfonyl ring
Preparation Methods
The synthesis of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 1-cyclohexyl-2,2,2-trifluoroethylidene with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylidene moiety and the sulfonohydrazide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methylbenzenesulfonohydrazide can be compared with similar compounds such as:
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-methoxybenzenesulfonohydrazide: This compound has a methoxy group instead of a methyl group, which may alter its reactivity and applications.
N’-(1-Cyclohexyl-2,2,2-trifluoroethylidene)-4-chlorobenzenesulfonohydrazide:
Properties
Molecular Formula |
C15H19F3N2O2S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(Z)-(1-cyclohexyl-2,2,2-trifluoroethylidene)amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19F3N2O2S/c1-11-7-9-13(10-8-11)23(21,22)20-19-14(15(16,17)18)12-5-3-2-4-6-12/h7-10,12,20H,2-6H2,1H3/b19-14- |
InChI Key |
UGWASRQDHDWKCE-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2CCCCC2)\C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CCCCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)

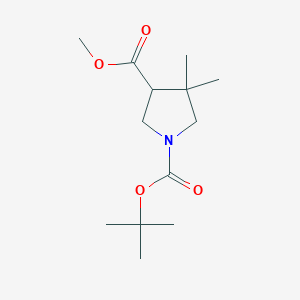

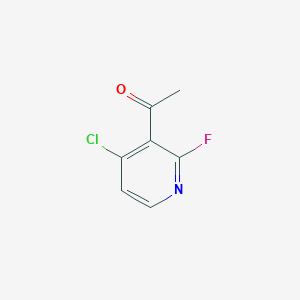

![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)

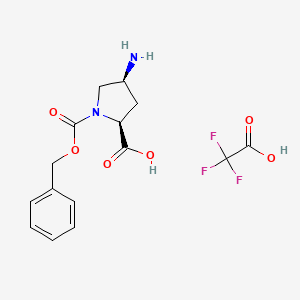
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
